molecular formula C12H16ClNO B7521777 2-chloro-N-(2-methylbutan-2-yl)benzamide

2-chloro-N-(2-methylbutan-2-yl)benzamide

Cat. No.: B7521777
M. Wt: 225.71 g/mol
InChI Key: DSOKZRFBOJPYAJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methylbutan-2-yl)benzamide is a substituted benzamide characterized by a 2-chlorobenzoyl group linked to a branched tertiary alkylamine (2-methylbutan-2-yl group).

The compound’s synthesis likely involves the reaction of 2-chlorobenzoyl chloride with 2-methylbutan-2-amine, analogous to methods described for related benzamides (e.g., 2-chloro-N-(propan-2-yl)benzamide, CAS 6291-28-7) .

Properties

IUPAC Name

2-chloro-N-(2-methylbutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-4-12(2,3)14-11(15)9-7-5-6-8-10(9)13/h5-8H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOKZRFBOJPYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methylbutan-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-methylbutan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors with precise temperature and pH control to maintain the reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methylbutan-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation at the methyl group to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Major Products

    Substitution: Formation of N-substituted benzamides.

    Reduction: Formation of N-(2-methylbutan-2-yl)aniline.

    Oxidation: Formation of 2-chloro-N-(2-methylbutan-2-yl)benzoic acid or corresponding aldehydes.

Scientific Research Applications

2-chloro-N-(2-methylbutan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The substitution pattern on the benzamide scaffold significantly impacts melting points, solubility, and crystallinity. Below is a comparison with key analogs:

Compound Name Substituent (R Group) Melting Point (°C) Key NMR Features (δ, ppm) Reference
2-Chloro-N-(2-methylbutan-2-yl)benzamide 2-Methylbutan-2-yl (branched alkyl) Not reported Not reported
2-Chloro-N-(propan-2-yl)benzamide Propan-2-yl (branched alkyl) Not reported Not reported
2-Chloro-N-(2-chlorophenyl)benzamide 2-Chlorophenyl (aromatic) 156–158 NH: 11.52–11.24; ArH: 7.69–7.57
2-Chloro-N-(3-chlorophenyl)benzamide 3-Chlorophenyl (aromatic) Not reported NH: 11.51–11.07; ArH: 7.65–7.48
2-Chloro-N-(2-methylphenyl)benzamide 2-Methylphenyl (aromatic) Not reported NH: Syn to C=O; ArH: 7.62–7.46
2-Chloro-N-(6-(methylsulfonyl)benzothiazol-2-yl)benzamide Heterocyclic (benzothiazole) Not reported Not reported

Key Observations:

  • Alkyl vs. Aryl Substituents : Branched alkyl groups (e.g., 2-methylbutan-2-yl) reduce crystallinity compared to aromatic substituents, as seen in the lower melting points of alkyl analogs (e.g., 126–128°C for 2-chloro-N-(4-chloro-6-methylpyrimidin-2-yl)benzamide ).
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl on aryl rings) stabilize the amide bond, increasing melting points and hydrogen-bonding capacity .

Structural and Crystallographic Comparisons

X-ray crystallography studies of benzamide derivatives reveal consistent trans configurations of the amide N–H and C=O bonds. However, substituents influence dihedral angles and molecular packing:

Compound Name Dihedral Angle (Benzoyl–Aniline Rings) Hydrogen Bonding Network Reference
2-Chloro-N-(3-chlorophenyl)benzamide 69.74° N–H⋯O chains along c-axis
2-Methyl-N-phenylbenzamide 88.05° N–H⋯O chains in b-axis direction
2-Chloro-N-(2-methylphenyl)benzamide Not reported Syn conformation of Cl and C=O

Key Observations:

  • Aromatic Substituents : Chlorine or methyl groups on the aniline ring increase torsional angles between aromatic rings, affecting crystal packing and solubility .
  • Hydrogen Bonding : All analogs exhibit N–H⋯O hydrogen bonding, but alkyl substituents (e.g., 2-methylbutan-2-yl) may disrupt extended networks, reducing thermal stability .

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